![molecular formula C8H6ClF2N3 B12954149 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethyl group at the 2nd position, and a methyl group at the 3rd position of the imidazo[1,2-b]pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,2-b]pyridazine derivatives.
科学的研究の応用
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions and effects .
類似化合物との比較
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C8H6ClF2N3 |
|---|---|
分子量 |
217.60 g/mol |
IUPAC名 |
6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6ClF2N3/c1-4-7(8(10)11)12-6-3-2-5(9)13-14(4)6/h2-3,8H,1H3 |
InChIキー |
CWRGQZDJTJLSIK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2N1N=C(C=C2)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



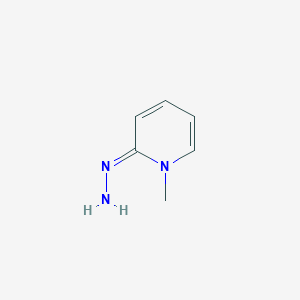
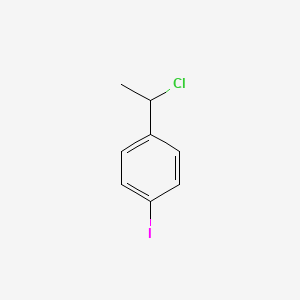

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)



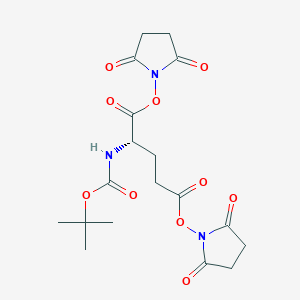
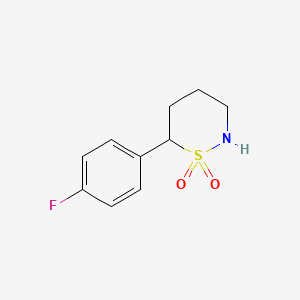
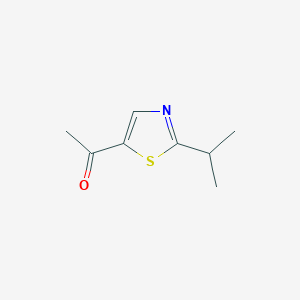
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
